Methyl 2-(chlorosulfonyl)-6-methylbenzoate
Overview
Description
Methyl 2-(chlorosulfonyl)-6-methylbenzoate is an organic compound with the molecular formula C9H9ClO4S. It is a derivative of benzoic acid, featuring a chlorosulfonyl group and a methyl ester group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(chlorosulfonyl)-6-methylbenzoate can be synthesized through the chlorosulfonation of methyl 6-methylbenzoate. The reaction typically involves the use of chlorosulfonic acid as the chlorosulfonating agent. The process is carried out under controlled temperature conditions to ensure the selective introduction of the chlorosulfonyl group.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors. The reaction is carefully monitored to maintain optimal temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(chlorosulfonyl)-6-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl derivative.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Tin(II) chloride, hydrogen gas
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products:
Sulfonamides: Formed from the reaction with amines
Sulfonate Esters: Formed from the reaction with alcohols
Carboxylic Acids: Formed from the hydrolysis of the ester group
Scientific Research Applications
Methyl 2-(chlorosulfonyl)-6-methylbenzoate is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(chlorosulfonyl)-6-methylbenzoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
- Methyl 2-(chlorosulfonyl)benzoate
- Methyl 4-(chlorosulfonyl)benzoate
- Methyl 2-(chlorosulfonyl)-4-methylbenzoate
Comparison: Methyl 2-(chlorosulfonyl)-6-methylbenzoate is unique due to the position of the chlorosulfonyl group on the benzene ring. This positional difference can influence the reactivity and the types of reactions the compound undergoes. For example, the presence of the methyl group at the 6-position can provide steric hindrance, affecting the compound’s reactivity compared to its analogs.
Properties
IUPAC Name |
methyl 2-chlorosulfonyl-6-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-6-4-3-5-7(15(10,12)13)8(6)9(11)14-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTIKIBYZKYPLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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